molecular formula C10H13NO B3032191 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine CAS No. 122416-42-6

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine

Cat. No.: B3032191
CAS No.: 122416-42-6
M. Wt: 163.22 g/mol
InChI Key: QIYXYRNFEROUBV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectral Analysis and Identification

  • NMR Spectra Analysis : The 1H NMR spectra of various psychedelic tryptamines and benzofuran analogues, including 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine, were acquired and compared for forensic and harm-reduction purposes. This study provided experimentally uniform spectra to help identify these compounds, some of which appear sporadically (Chapman, 2018).

Synthesis and Chemical Properties

  • Development of Biological Agents : A protocol for synthesizing various derivatives of 1-(1-benzofuran-2-yl)-2-bromoethanone was developed, serving as a key intermediate. These compounds were screened for antimicrobial and analgesic activity, highlighting their potential biological applications (Bhovi K. Venkatesh et al., 2010).
  • Analgesic Activity Studies : Research into substituted 1-benzofurans and 1-benzothiophenes, including derivatives of this compound, explored their potential analgesic activities. This highlights the compound's relevance in the development of new pain-relief medications (S. Rádl et al., 2000).

Pharmacokinetics and Drug Analysis

  • In Vitro Toxicokinetics and Analytical Toxicology : A study investigated the toxicokinetic profiles and analytical toxicology of new psychoactive substances, including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine. The research aids in understanding drug–drug interactions, elimination routes, and toxicological screening (Lilian H. J. Richter et al., 2019).
  • LC-MS/MS Analysis in Pharmacokinetics : Analytical methods were developed for determining benzodifuranyl derivatives in rat plasma, including 1-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, to evaluate their pharmacokinetic profile. This is crucial for understanding the metabolism and distribution of such compounds in biological systems (E. Baralla et al., 2019).

Novel Synthetic Approaches and Biological Activities

  • Diversity-Oriented Synthesis : Efficient synthetic protocols were reported for creating libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, demonstrating the compound's versatility in drug development and biological research (Liena Qin et al., 2017).
  • Antioxidant Activity Study : The synthesis of benzofuran derivatives through Strecker-type reactions, including euparin and primary amines, showed significant antioxidant activity. This suggests the potential use of these compounds in developing antioxidant agents (E. Ezzatzadeh et al., 2018).

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYXYRNFEROUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588045
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122416-42-6
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-acetyl-2,3-dihydrobenzo[b]furan, oxime, (Preparation 3, 2.7 g, 16 mmole) in methanol (50 mL), ammonium hydroxide (5 mL) and Raney nickel (3 mL) was hydrogenated on a Parr hydrogenator (H2, 50 psi) for 2 days. The reaction mixture was filtered through Celite and the resultant filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using methanol (100%) to give the title compound (1.74 g, 70%) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
catalyst
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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